molecular formula H2S2O8<br>H2O8S2 B079392 Peroxydisulfuric acid CAS No. 13445-49-3

Peroxydisulfuric acid

Cat. No. B079392
Key on ui cas rn: 13445-49-3
M. Wt: 194.15 g/mol
InChI Key: JRKICGRDRMAZLK-UHFFFAOYSA-N
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Patent
US06294469B1

Procedure details

Referring to Equation (9), the potassium persulfate and the sulfuric acid react to form peroxydisulfuric acid and potassium sulfate. In Equation (10), the peroxydisulfuric acid oxidizes the manganese dioxide to form hydrogen permanganate and sulfuric acid. The oxidation of Mn2+ to Mn7+ results in the reformation of MnO4− which is visible by the color change in the bath from purple-brown to purple.
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[K+:11].[K+].[S:13](=[O:17])(=[O:16])([OH:15])[OH:14]>>[S:1]([O:5][O:6][S:7]([OH:10])(=[O:9])=[O:8])([OH:4])(=[O:3])=[O:2].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].[K+:11].[K+:11] |f:0.1.2,5.6.7|

Inputs

Step One
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)OOS(=O)(=O)O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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